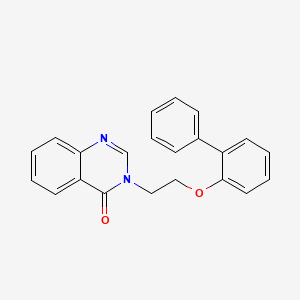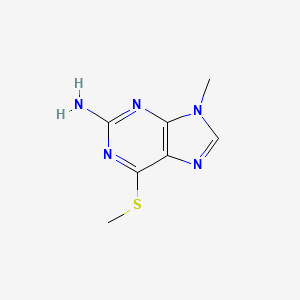
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include dimethylamino, ethyl, methyl, and phenyl groups. These modifications can significantly alter the chemical and biological properties of the base molecule, making it a subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. . The reaction conditions often involve the use of strong bases or acids, high temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such complex uracil derivatives may involve multi-step synthesis processes, often starting from simpler uracil compounds. The scalability of these methods depends on the efficiency of each step and the overall yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating and arylating agents. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in nucleic acid metabolism, thereby affecting DNA and RNA synthesis . The pathways involved can include inhibition of thymidylate synthase, leading to disruption of DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment.
6-Azauracil: Another uracil derivative with potential antiviral properties.
1-Methyluracil: A simpler derivative used in various chemical studies.
Uniqueness
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
53727-42-7 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
5-(dimethylamino)-6-ethyl-1-methyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-5-12-13(16(2)3)14(19)18(15(20)17(12)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
VWEDCFSFEZGSKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


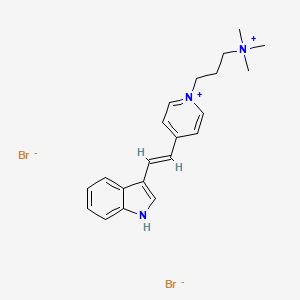
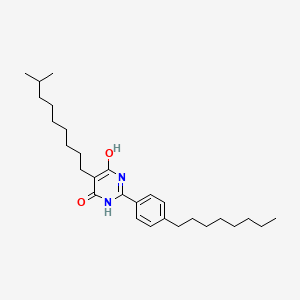
![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)

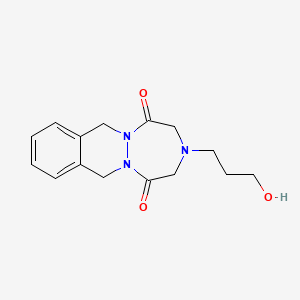
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)

